(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol
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Overview
Description
(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol: is a biochemical compound with the molecular formula C21H34O and a molecular weight of 302.49 g/mol . It is also known by the alternate name (17Z)-17-Ethylidene-3alpha-hydroxy-5alpha-androstane . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Industrial Production Methods: Industrial production methods for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol is used as a reference standard and in the study of steroidal compounds .
Biology: In biological research, this compound is utilized to investigate the biochemical pathways and mechanisms involving steroids .
Medicine: While not intended for therapeutic use, this compound can be used in preclinical studies to understand the pharmacokinetics and pharmacodynamics of steroidal drugs .
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The pathways involved include the modulation of gene expression and enzyme activity, which can influence various physiological processes .
Comparison with Similar Compounds
- (3alpha,5alpha)-Pregnane-3,20-dione
- (3alpha,5alpha)-Androstane-3,17-diol
- (3alpha,5alpha)-Cholestane-3,5,6-triol
Uniqueness: (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and reactivity compared to other similar steroidal compounds .
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,15-19,22H,5-13H2,1-3H3/b14-4-/t15-,16+,17-,18-,19-,20+,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETCQLIYOLSRPS-NDMLHFCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741658 |
Source
|
Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68199-34-8 |
Source
|
Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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